

Theoretical studies on Pyridin-4-ylmethyl acetate

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Compound of Interest

Compound Name: *Pyridin-4-ylmethyl acetate*

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An In-depth Technical Guide to the Theoretical and Computational Analysis of **Pyridin-4-ylmethyl Acetate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of **Pyridin-4-ylmethyl acetate**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with advanced computational insights to elucidate the molecule's structural, electronic, and reactive properties. We will explore how theoretical models, validated by experimental data, provide a predictive framework for understanding this compound's behavior and potential as a pharmacophore.

Introduction: The Significance of Pyridin-4-ylmethyl Acetate

Pyridin-4-ylmethyl acetate is a heterocyclic compound featuring a pyridine ring, a core structure in numerous pharmaceuticals, coupled with an acetoxyethyl group. The pyridine moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.^{[1][2]} Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4][5]}

The acetate group in **Pyridin-4-ylmethyl acetate** is of particular interest. It can function as a bioisostere or, more significantly, as a prodrug moiety. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. In this case, the ester linkage is susceptible to enzymatic or chemical hydrolysis, which would release 4-pyridinemethanol, the active pharmacological agent. Understanding the molecule's conformational preferences, electronic landscape, and reactivity through theoretical studies is therefore paramount for designing more effective and stable drug candidates.

This guide will detail the synergistic application of computational chemistry and foundational spectroscopic analysis to build a robust molecular profile of **Pyridin-4-ylmethyl acetate**.

Molecular Structure and Physicochemical Properties

The foundational step in any theoretical study is to define the molecule's basic structural and chemical identity.

Chemical Identity:

- IUPAC Name: (Pyridin-4-yl)methyl acetate
- CAS Number: 1007-48-3[6]
- Molecular Formula: C₈H₉NO₂[6]
- Molecular Weight: 151.165 g/mol [6]
- LogP: 0.787[6]

The structure consists of a pyridine ring substituted at the C4 position with a methylene bridge (-CH₂-) linked to an acetate group (-O-C(=O)-CH₃).

Caption: 2D structure of **Pyridin-4-ylmethyl acetate**.

Spectroscopic Profile: The Experimental Benchmark

Theoretical calculations must be grounded in experimental reality. Spectroscopic data provides the necessary benchmark for validating the accuracy of computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons at the C2 and C6 positions of the pyridine ring (ortho to the nitrogen) would appear most downfield ($\delta \approx 8.5\text{-}8.7$ ppm) due to the deshielding effect of the nitrogen atom. The protons at C3 and C5 (meta to the nitrogen) would appear further upfield ($\delta \approx 7.2\text{-}7.4$ ppm).^[7] The methylene protons (-CH₂-) would likely appear as a singlet around $\delta 5.0\text{-}5.3$ ppm, and the acetyl methyl protons (-CH₃) would be a sharp singlet at approximately $\delta 2.1$ ppm.
- ^{13}C NMR: The carbon spectrum would show the C2 and C6 carbons at ~ 150 ppm, and the C3 and C5 carbons around $\sim 121\text{-}124$ ppm. The carbonyl carbon (C=O) of the ester is the most deshielded carbon, appearing around 170 ppm. The methylene carbon (-CH₂-) would be found near 65-70 ppm, and the methyl carbon (-CH₃) would be upfield, around 20-21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides insight into the vibrational modes of the molecule's functional groups. Key expected peaks include:

- C=O Stretch: A strong, sharp absorption band around $1735\text{-}1750\text{ cm}^{-1}$ is characteristic of the ester carbonyl group.
- C-O Stretch: A strong band in the $1200\text{-}1300\text{ cm}^{-1}$ region corresponds to the C-O stretching of the acetate group.
- Aromatic C=C and C=N Stretches: Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region are indicative of the pyridine ring vibrations.^{[8][9][10]}

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern is crucial for structural confirmation. A primary fragmentation pathway would be the loss of the acetyl group radical ($\bullet\text{COCH}_3$) or ketene

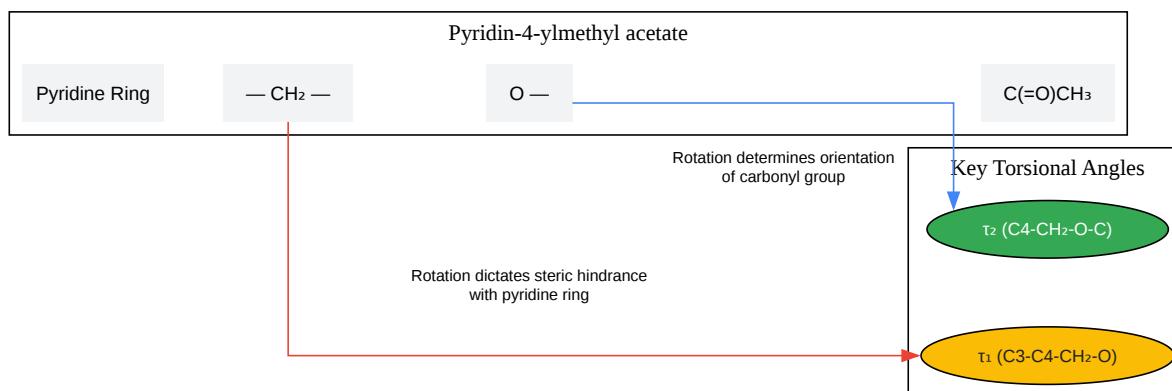
$(\text{CH}_2=\text{C=O})$, leading to prominent fragment ions. The base peak is often the pyridin-4-ylmethyl cation at m/z 92.

Core Directive: Theoretical & Computational Analysis

Computational chemistry provides a powerful lens to examine molecular properties that are difficult to probe experimentally. Density Functional Theory (DFT) is the workhorse for such studies on medium-sized organic molecules, offering an optimal balance of accuracy and computational cost.

Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape. For **Pyridin-4-ylmethyl acetate**, the key degrees of rotational freedom are the torsion angles around the C4-CH₂ bond and the CH₂-O bond.



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Caption: Key rotational bonds governing the molecule's conformation.

Crystallographic studies of similar molecules show that the acetate group often prefers a near-planar arrangement with the aromatic system to maximize conjugation, but this can be influenced by steric factors.^[11] A potential energy surface scan, performed by systematically rotating these bonds in a DFT calculation, can identify the global and local energy minima, corresponding to the most stable conformers.

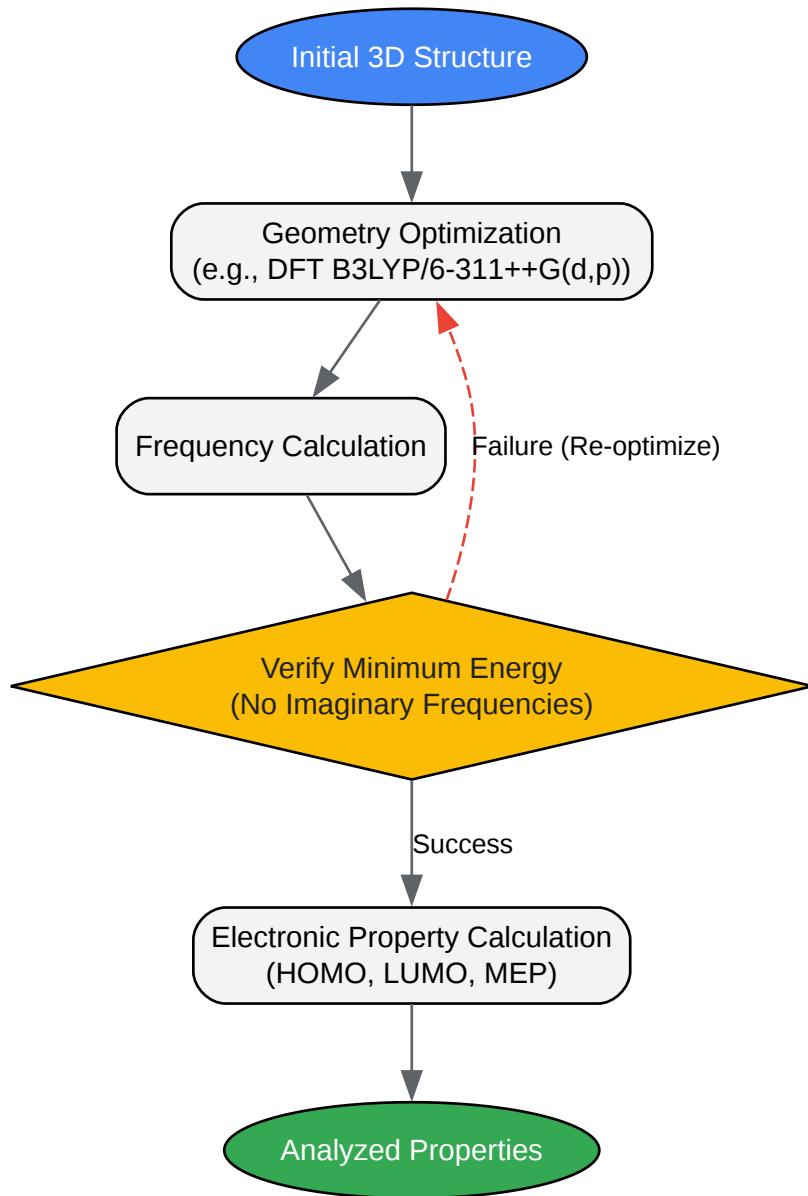
Quantum Chemical Calculations: A Standard Protocol

A robust computational analysis follows a well-defined workflow.

Protocol: DFT Analysis of **Pyridin-4-ylmethyl Acetate**

- Geometry Optimization:
 - Objective: To find the lowest energy (most stable) 3D structure of the molecule.
 - Method: Density Functional Theory (DFT).
 - Functional/Basis Set: A common and reliable choice is the B3LYP functional with a 6-311++G(d,p) basis set. B3LYP is a hybrid functional known for its good performance with organic molecules, and the basis set is sufficiently large to describe electron distribution accurately, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical atom shapes.
- Frequency Calculation:
 - Objective: To confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.
 - Method: Performed at the same level of theory (B3LYP/6-311++G(d,p)).
 - Validation: The absence of imaginary frequencies confirms a stable structure. The calculated vibrational frequencies can be compared with the experimental IR spectrum (often with a scaling factor) to validate the computational model.
- Electronic Property Calculation:

- Objective: To analyze the molecule's electronic structure, reactivity, and charge distribution.
- Method: Single-point energy calculation on the optimized geometry.
- Outputs: HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) map.



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Caption: Standard workflow for DFT-based molecular analysis.

Analysis of Electronic Properties

- Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For **Pyridin-4-ylmethyl acetate**, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may have significant contributions from the π^* orbitals of the ring and the carbonyl group.

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

- Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It provides a powerful visual tool for predicting reactivity.
 - Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this molecule, the most negative region will be around the pyridine nitrogen atom, followed by the carbonyl oxygen.
 - Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the pyridine ring and the methylene group. This map is invaluable in drug design for predicting how the molecule will interact with a receptor's active site.

Table 1: Representative Calculated Properties (Illustrative) This table presents typical values that would be obtained from a DFT B3LYP/6-311++G(d,p) calculation. Actual values require performing the computation.

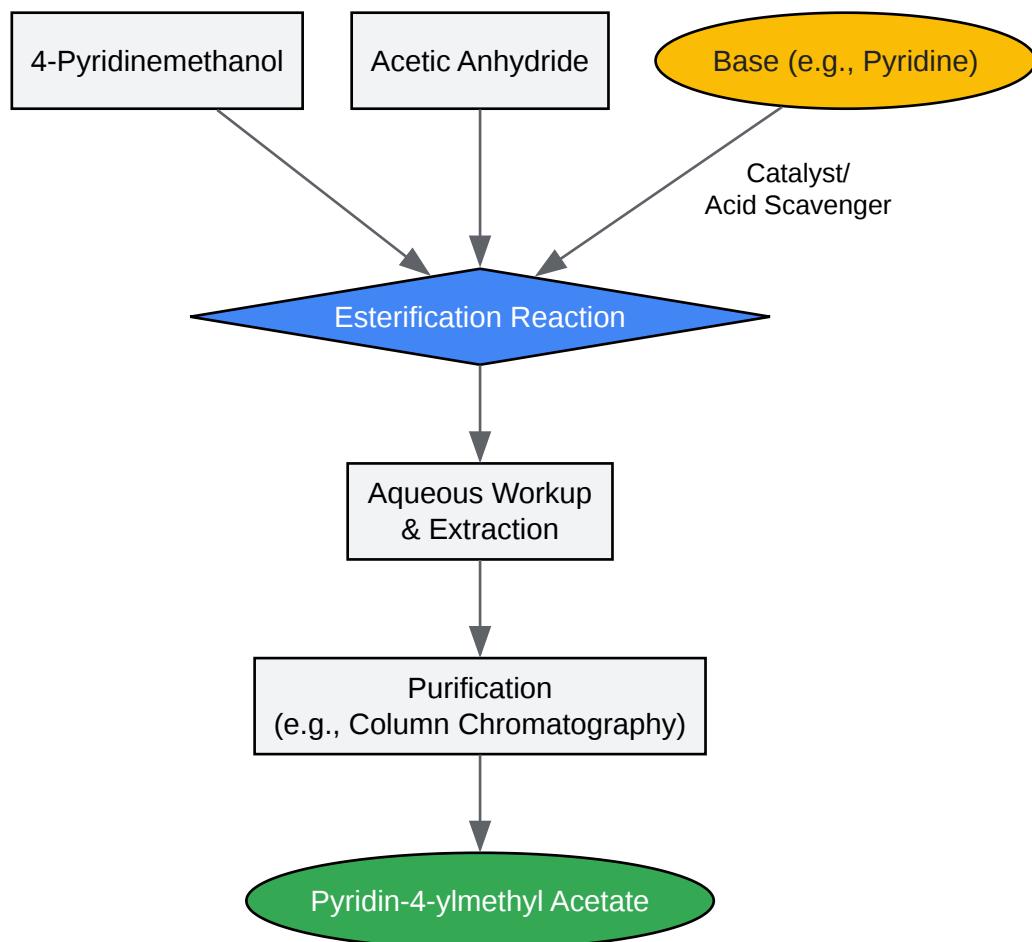
Property	Predicted Value	Significance
Geometric Parameters		
C=O Bond Length	~1.21 Å	Confirms double bond character.
C-N Bond Length (Ring)	~1.34 Å	Typical for an aromatic heterocyclic ring.
C4-C(H ₂)-O-C(O) Dihedral	Varies with conformer	Determines the 3D orientation of the acetate group.
Electronic Properties		
EHOMO	~ -6.8 eV	Energy of the outermost electron-donating orbital.
ELUMO	~ -1.5 eV	Energy of the lowest electron-accepting orbital.
HOMO-LUMO Gap (ΔE)	~ 5.3 eV	Indicates moderate chemical stability.
Dipole Moment	~ 2.5 - 3.0 Debye	Reflects the molecule's overall polarity.

Synthesis, Reactivity, and Potential Applications

While the focus is theoretical, understanding the molecule's practical context is vital.

Synthesis

A common laboratory synthesis involves the esterification of 4-pyridinemethanol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.



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Caption: A typical laboratory synthesis workflow.

Reactivity: The Prodrug Concept

The key reactive site for biological applications is the ester linkage. The hydrolysis of this ester is a critical step for its function as a prodrug. The kinetics of this hydrolysis can be catalyzed by acids or bases.^{[12][13]} Theoretical studies can model the reaction mechanism of hydrolysis, calculating the activation energy barriers for different pathways to predict its stability under various physiological pH conditions.

Applications in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug discovery.^{[1][2]} By using **Pyridin-4-ylmethyl acetate** as a lead compound, theoretical studies can guide the design of new derivatives. For example, Quantitative Structure-Activity Relationship (QSAR) models can be

developed by calculating various molecular descriptors (e.g., LogP, MEP values, HOMO/LUMO energies) for a series of analogs and correlating them with experimentally determined biological activity. This allows for the *in silico* screening of new compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery pipeline.

Conclusion

The theoretical study of **Pyridin-4-ylmethyl acetate**, through a synergistic combination of conformational analysis, quantum chemical calculations, and spectroscopic validation, provides a profound understanding of its molecular architecture and electronic behavior. This knowledge is not merely academic; it forms the predictive foundation for its application in medicinal chemistry. By elucidating its stability, reactivity, and potential interaction sites, these computational methodologies empower researchers to rationally design next-generation pyridine-based therapeutics, leveraging its potential as a versatile prodrug and pharmacophore. The continued integration of these theoretical approaches will undoubtedly be a key driver of innovation in drug development.

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